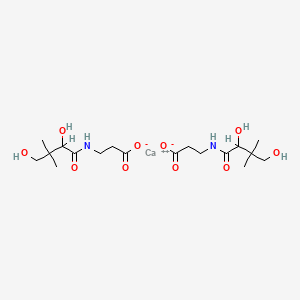

Calcium pantothenate hydrate

Description

Properties

IUPAC Name |

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWYRCQGJNNSJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32CaN2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63409-48-3 | |

| Record name | Calcium pantothenate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063409483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Metabolic Engine: Calcium Pantothenate Hydrate and the Coenzyme A Biosynthesis Pathway

Executive Rationale: The Chemical and Biological Imperative

As a Senior Application Scientist overseeing metabolic assays and drug screening pipelines, I frequently encounter the challenge of precursor instability in in vitro models. Free pantothenic acid (Vitamin B5) is highly hygroscopic and chemically labile, making it unsuitable for rigorous quantitative assays or long-term pharmaceutical formulation[1]. resolves this by providing a highly stable, water-soluble calcium salt[2]. Upon cellular uptake, it dissociates to yield free pantothenate, the obligate precursor for Coenzyme A (CoA) and Acyl Carrier Protein (ACP)—the central nodes of cellular energy flux and lipid biosynthesis[3].

For researchers and drug development professionals, understanding the precise metabolic routing of this molecule is critical. The CoA biosynthesis pathway is not only fundamental to human cellular metabolism but has also emerged as a highly validated target for novel antimicrobial and antimalarial therapeutics[4],[5].

The Biochemical Mechanism: De Novo Coenzyme A Biosynthesis

The conversion of pantothenate to CoA is a highly conserved, five-step enzymatic cascade[6]. The intracellular levels of CoA are strictly controlled by the balance between this synthetic pathway and downstream degradation[6].

Fig 1: The 5-step enzymatic biosynthesis of Coenzyme A from pantothenate.

Mechanistic Breakdown:

-

Phosphorylation (The Rate-Limiting Step): Pantothenate kinase (PanK) catalyzes the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate[7]. This is the primary regulatory checkpoint, governed by strong feedback inhibition from downstream CoA thioesters[8].

-

Condensation: Phosphopantothenoylcysteine synthetase (PPCS) couples 4'-phosphopantothenate with a cysteine molecule, utilizing ATP[7].

-

Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group of the cysteine moiety to form 4'-phosphopantetheine[7].

-

Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an adenylyl group from ATP to form dephospho-CoA[7].

-

Final Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl of the ribose ring to yield active Coenzyme A[7].

Metabolic Integration: CoA as the Cellular Flux Capacitor

Once synthesized, CoA does not remain static. It is rapidly converted into Acetyl-CoA, the universal acyl carrier that drives the Tricarboxylic Acid (TCA) cycle, lipid metabolism, and epigenetic regulation via protein acetylation[3],[9].

Fig 2: Central role of CoA and Acetyl-CoA in driving cellular metabolic flux.

Experimental Methodologies: Validating the CoA Axis

To study the efficacy of calcium pantothenate hydrate supplementation or to screen PanK inhibitors, robust, self-validating experimental protocols are required.

Protocol 1: LC-MS/MS Quantification of Intracellular CoA Pools

Causality & Self-Validation: CoA and its thioesters are highly susceptible to rapid enzymatic degradation and non-enzymatic hydrolysis. Therefore, metabolism must be quenched instantly using cold acidic extraction. To make this a self-validating system, stable isotope-labeled internal standards must be used to continuously verify extraction efficiency and correct for matrix-induced ion suppression.

-

Quenching: Rapidly wash cultured cells with ice-cold PBS. Immediately add -20°C extraction buffer (80:20 Methanol:Water containing 0.1 M Formic Acid).

-

Internal Standardization: Spike the lysis buffer with 50 pmol of

- -

Extraction: Scrape cells, sonicate on ice for 30 seconds, and centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 reversed-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for CoA (

768.1

Protocol 2: In Vitro Pantothenate Kinase (PanK) Activity Assay

Causality & Self-Validation: End-point assays for kinase activity often miss non-linear reaction kinetics and are prone to false positives during drug screening. A continuous, NADH-coupled spectrophotometric assay allows for real-time monitoring of ADP production, providing high-fidelity Michaelis-Menten kinetic data that self-validates through linear regression of the steady-state rate.

-

Reaction Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 2 mM ATP, 0.5 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, Pyruvate Kinase (PK, 5 U/mL), and Lactate Dehydrogenase (LDH, 5 U/mL). -

Substrate Addition: Add Calcium Pantothenate Hydrate (titrated from 1

M to 100 -

Initiation & Readout: Initiate the reaction by adding 50 nM purified PanK enzyme. Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD

) continuously for 15 minutes at 37°C. The rate of NADH oxidation is directly stoichiometric to the rate of pantothenate phosphorylation.

Quantitative Data: Kinetic Regulation of PanK Isoforms

The intracellular fate of pantothenate is dictated by the kinetic parameters and subcellular localization of PanK isoforms. The following table summarizes these regulatory dynamics, which are crucial for targeted drug design[8].

| PanK Isoform | Subcellular Localization | Apparent | Primary Feedback Inhibitor | Physiological Role |

| PanK1a | Nucleus | ~10 | Acetyl-CoA | Epigenetic regulation (Histone acetylation) |

| PanK1b | Cytoplasm | ~10 | Acetyl-CoA | Cytosolic lipid biosynthesis |

| PanK2 | Mitochondria | ~10 | Unesterified CoA & Acetyl-CoA | TCA cycle flux and mitochondrial energy |

| PanK3 | Cytoplasm | ~10 | Acetyl-CoA | Global cytosolic CoA homeostasis |

References

-

PubChem (National Institutes of Health). "Calcium DL-pantothenate | C18H32CaN2O10 | CID 2529". National Center for Biotechnology Information. URL:[Link]

-

Leonardi, R., & Jackowski, S. (2007). "Biosynthesis of Pantothenic Acid and Coenzyme A." EcoSal Plus, 2(2). URL:[Link]

-

Spry, C., Kirk, K., & Saliba, K. J. (2008). "Coenzyme A biosynthesis: an antimicrobial drug target." FEMS Microbiology Reviews, 32(1), 56-106. URL:[Link]

Sources

- 1. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]

- 4. Coenzyme A biosynthesis: an antimicrobial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]

- 6. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

Calcium pantothenate hydrate mechanism of action in biological systems

Topic: Calcium Pantothenate Hydrate: Mechanism of Action in Biological Systems Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Vitamin Label

Calcium Pantothenate Hydrate (Vitamin B5 calcium salt) is frequently dismissed as a simple nutritional supplement. However, in the context of metabolic engineering and regenerative medicine, it functions as a critical metabolic precursor and a transcriptional modulator .

Its primary mechanism is the obligate provision of the pantothenate moiety for Coenzyme A (CoA) biosynthesis—the universal acyl carrier essential for the TCA cycle, fatty acid

This guide dissects the molecular kinetics of the Pantothenate Kinase (PANK) pathway, details the physicochemical advantages of the calcium salt hydrate, and provides self-validating protocols for enzymatic quantification.

Chemical Identity & Physicochemical Stability

While pantothenic acid is the biologically active moiety, it is physically unstable as a free acid—a viscous, hygroscopic oil that degrades rapidly. The calcium salt hydrate (Calcium Pantothenate Monohydrate or Anhydrous) is the pharmaceutical standard due to superior stability and bioavailability.

-

Stoichiometry: One calcium ion coordinates two pantothenate anions.

-

Hydration State: The crystal lattice often incorporates water (hydrate), which stabilizes the molecule against hydrolysis.

-

Solubility: Freely soluble in water (~150 g/L), allowing rapid dissociation into

and pantothenate anions upon physiological contact.

Critical Formulation Insight: In aqueous solution, the pantothenate anion is susceptible to hydrolytic cleavage at the amide bond under acidic or alkaline conditions (pH < 5 or > 7). Buffering at pH 6.0–7.0 is essential for maintaining integrity during experimental workflows.

The Canonical Mechanism: Coenzyme A Biosynthesis[1]

The biological utility of calcium pantothenate is defined by its conversion to Coenzyme A.[2][3] This process is governed by the Pantothenate Kinase (PANK) pathway, a five-step enzymatic cascade where the first step is the rate-limiting and regulatory checkpoint.[2]

Step-by-Step Enzymatic Cascade

-

Phosphorylation (Rate-Limiting): Pantothenate is phosphorylated by Pantothenate Kinase (PANK) to form 4'-phosphopantothenate. This step consumes ATP and is feedback-inhibited by Acetyl-CoA and CoA, ensuring homeostatic control.

-

Cysteinylation: 4'-Phosphopantothenoylcysteine synthetase (PPCS) condenses the product with Cysteine.

-

Decarboxylation: 4'-Phosphopantothenoylcysteine decarboxylase (PPCDC) removes a carboxyl group to form 4'-phosphopantetheine.

-

Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) adds an AMP moiety (from ATP) to form Dephospho-CoA.

-

Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl of the ribose to yield mature Coenzyme A .

Visualization: The PANK Regulatory Pathway

Figure 1: The Coenzyme A biosynthetic pathway highlights PANK as the primary control node subject to feedback inhibition by downstream metabolites.

Non-Canonical Mechanism: Fibroblast Activation & Wound Healing

Beyond metabolism, Calcium Pantothenate acts as a signaling modulator in dermal fibroblasts. High-concentration exposure (e.g., 20–100 µg/mL) triggers a specific gene expression profile that accelerates re-epithelialization.

-

Gene Up-regulation:

-

MMP-3 (Matrix Metalloproteinase-3): Critical for remodeling the extracellular matrix (ECM) and facilitating keratinocyte migration.

-

IL-6 & IL-8: Cytokines that recruit immune cells and stimulate fibroblast proliferation.

-

HMOX-1 (Heme Oxygenase-1): Provides cytoprotection against oxidative stress in the wound bed.

-

-

Mechanism: The exact signal transduction pathway remains under investigation but is distinct from CoA flux, likely involving direct modulation of nuclear transcription factors or stabilization of specific mRNA transcripts.

Visualization: Fibroblast Signaling Network

Figure 2: Calcium Pantothenate induces specific gene expression changes in fibroblasts, driving wound healing mechanisms independent of metabolic flux.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols utilize internal controls and coupled reactions to validate the activity of Calcium Pantothenate in biological systems.

Protocol A: Coupled Enzymatic Assay for PANK Activity

Objective: Quantify the rate of Pantothenate phosphorylation (the committed step) by coupling ADP production to NADH oxidation.

Principle:

-

Pantothenate + ATP

4'-Phosphopantothenate + ADP -

ADP + PEP

ATP + Pyruvate[4][5] -

Pyruvate + NADH +

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM

, 20 mM KCl. -

Substrates: 1 mM ATP, 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

-

Coupling Enzymes: Pyruvate Kinase (PK, 5 U/mL), Lactate Dehydrogenase (LDH, 5 U/mL).

-

Analyte: Calcium Pantothenate (Start reaction with this).[6][7][8]

Workflow:

-

Blanking: Equilibrate Buffer, ATP, PEP, NADH, and Coupling Enzymes in a quartz cuvette at 37°C. Monitor Absorbance at 340 nm (

) for 2 minutes to establish a flat baseline (no background ATPase activity). -

Initiation: Add Calcium Pantothenate (final conc. 100 µM).

-

Measurement: Monitor the decrease in

. -

Calculation:

is directly proportional to PANK activity.-

Self-Validation: If the slope is zero, either PANK is inactive or ATP is degraded. Spike with ADP (10 µM) at the end; a rapid drop in

confirms the coupling system (PK/LDH) is functional.

-

Protocol B: HPLC Quantification of Cellular CoA

Objective: Verify that Calcium Pantothenate treatment actually increases intracellular CoA pools.

Methodology:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 100 mM

, 75 mM Sodium Acetate (pH 4.6). -

Mobile Phase B: Acetonitrile.

-

Gradient: 6% B to 30% B over 15 minutes.

-

Detection: UV at 254 nm (Adenine moiety).

Data Presentation Table: Expected Metabolic Flux

| Parameter | Control (No Supplement) | Calcium Pantothenate (100 µM) | Biological Implication |

| PANK Activity | Baseline | Unchanged* | PANK is rate-limiting; excess substrate does not increase enzyme Vmax, but drives flux if substrate was limiting. |

| Intracellular CoA | 20–50 pmol/10^6 cells | 150–300 pmol/10^6 cells | Significant expansion of the acyl-carrier pool. |

| Acetyl-CoA/CoA Ratio | Variable | Stabilized | Enhanced buffer capacity for acetyl groups entering TCA cycle. |

*Note: PANK activity is enzyme-limited, but flux is substrate-dependent until saturation.

References

-

Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus.[3][5][9] Link

-

Wiederkehr, T., & Weimann, B.J. (2009). Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts. Experimental Dermatology. Link

-

Shurubor, Y.I., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules. Link

-

Rock, C.O., et al. (2005). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Bio-protocol. Link[5]

-

ChemicalBook. (2024). Calcium D-Pantothenate Properties and Stability Data. Link

Sources

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium D-Pantothenate | 137-08-6 [chemicalbook.com]

- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 5. researchgate.net [researchgate.net]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. CAS 137-08-6: Calcium pantothenate | CymitQuimica [cymitquimica.com]

- 9. download.basf.com [download.basf.com]

Calcium pantothenate hydrate vs. pantothenic acid bioavailability in cell culture

An In-Depth Technical Whitepaper on Vitamin B5 Supplementation in In Vitro Systems

Executive Summary

The formulation of chemically defined cell culture media (CCM) requires rigorous attention to the physicochemical stability and cellular bioavailability of essential micronutrients. Vitamin B5 (pantothenic acid) is an obligate precursor for Coenzyme A (CoA) biosynthesis, a critical cofactor for cellular energy metabolism, lipid synthesis, and protein acetylation. However, the inherent instability of free pantothenic acid presents significant challenges for media manufacturing and storage. This whitepaper elucidates the thermodynamic rationale for utilizing calcium pantothenate hydrate as the industry standard, details the kinetics of its cellular uptake via the Sodium-Dependent Multivitamin Transporter (SMVT), and provides validated protocols for quantifying its functional bioavailability in cell culture.

Chemical Thermodynamics & Stability in Media Formulation

The selection of a micronutrient derivative for cell culture media is dictated by its stability during hydration, sterilization (e.g., autoclaving or sterile filtration), and prolonged storage at 4°C.

Pure pantothenic acid is a viscous, highly hygroscopic oil that is chemically unstable[1]. In aqueous solutions, the free acid is highly susceptible to hydrolytic cleavage of its peptide-like amide bond, particularly under acidic or alkaline conditions, or when exposed to heat[2]. This degradation yields

To circumvent this thermodynamic instability, media formulations utilize calcium pantothenate (often as D-calcium pantothenate), a calcium salt of the vitamin[3]. Synthesized via the condensation of D-pantolactone with

Chemical fate of Vitamin B5 variants in aqueous cell culture media.

Transmembrane Kinetics: The SMVT (SLC5A6) Dependency

Bioavailability in cell culture is not merely a function of solubility; it is strictly governed by transmembrane transport kinetics. Mammalian cells cannot synthesize pantothenic acid de novo and must import it from the extracellular environment.

This transport is predominantly mediated by the Sodium-Dependent Multivitamin Transporter (SMVT) , encoded by the SLC5A6 gene[5]. SMVT is a symporter that couples the uptake of pantothenate, biotin, and lipoic acid to the inward electrochemical gradient of sodium (

The Causality of Molecular Recognition: Why does the dissociation of calcium pantothenate matter? Structure-activity relationship (SAR) studies have demonstrated that SMVT strictly requires the presence of a free carboxylic acid group for substrate recognition and translocation[7]. Because calcium pantothenate dissociates fully in the culture medium, it liberates the pantothenate anion, exposing the required carboxylate moiety to the extracellular domain of SMVT. Consequently, the bioavailability of calcium pantothenate is functionally identical to that of free pantothenic acid in in vitro systems, but without the associated formulation instability.

Intracellular Activation: The PanK Rate-Limiting Step

Once internalized, pantothenate is metabolically inert until it is routed into the Coenzyme A biosynthesis pathway. The conversion process is a five-step enzymatic cascade, beginning with the phosphorylation of pantothenate to 4'-phosphopantothenate[3].

This initial step is catalyzed by Pantothenate Kinase (PanK) , which utilizes ATP as a phosphate donor[8]. As a Senior Application Scientist, it is crucial to understand that PanK is the primary rate-limiting and committed step in CoA biosynthesis[9].

Feedback Regulation: PanK activity is tightly regulated via a self-validating feedback loop. It is allosterically inhibited by downstream pathway end-products, specifically unesterified CoA and Acetyl-CoA[10]. In highly metabolically active cells (e.g., CHO cells producing monoclonal antibodies), the rapid consumption of Acetyl-CoA relieves this inhibition, upregulating PanK activity and driving the continuous uptake and conversion of pantothenate from the media[11].

SMVT-mediated cellular uptake and PanK-regulated Coenzyme A biosynthesis pathway.

Quantitative Data & Comparative Analysis

To guide media optimization, the physicochemical and biological parameters of both forms are summarized below.

Table 1: Physicochemical & Biological Comparison

| Parameter | Free Pantothenic Acid | Calcium Pantothenate (D-form) |

| Chemical Formula | ||

| Physical State | Viscous, hygroscopic oil | Crystalline powder |

| Media Stability (pH 7.4, 4°C) | Low (Rapid hydrolysis) | High (>36 months shelf-life) |

| Autoclavable? | No (Heat labile) | Yes (with caution), Sterile filtration preferred |

| SMVT Affinity ( | ~1.5 - 2.5 µM | ~1.5 - 2.5 µM (post-dissociation) |

| Primary Use Case | Analytical standards | Commercial cell culture media (DMEM, RPMI) |

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for formulating media and quantifying pantothenate bioavailability.

Protocol A: Preparation of Calcium Pantothenate Supplemented Media

Objective: To formulate stable, chemically defined media without inducing hydrolytic degradation.

-

Weighing: Accurately weigh the required mass of D-calcium pantothenate (USP grade)[4].

-

Solubilization: Dissolve the powder in a small volume of cell culture grade water (WFI) at room temperature. Causality note: Do not use heated water or extreme pH buffers, as strong alkalis and acids will hydrolyze the compound[12].

-

Integration: Add the concentrated stock to the bulk basal media formulation.

-

pH Adjustment: Adjust the bulk media to pH 7.2–7.4 using 1N HCl or 1N NaOH. Ensure localized pH extremes are avoided during dropwise addition.

-

Sterilization: Pass the complete media through a 0.22 µm PES sterile filter. Avoid autoclaving the complete media to prevent thermal degradation of the vitamin[2].

Protocol B: LC-MS/MS Quantification of Intracellular CoA (Bioavailability Assay)

Objective: To validate functional bioavailability by measuring the end-product of the PanK pathway.

-

Cell Culturing: Seed target cells (e.g., CHO or HEK293) in 6-well plates using the custom media formulated in Protocol A. Incubate for 48 hours to reach logarithmic growth.

-

Metabolic Quenching: Rapidly aspirate the media and wash the cells twice with ice-cold PBS to halt SMVT transport and metabolic flux.

-

Extraction: Add 500 µL of ice-cold extraction buffer (80% methanol / 20% water containing stable-isotope labeled

-CoA as an internal standard). Scrape the cells and transfer to microcentrifuge tubes. -

Deproteinization: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for CoA (e.g., m/z 768.1

428.0) to quantify absolute intracellular concentrations[9].

Conclusion

For in vitro drug development and bioprocessing, the distinction between free pantothenic acid and calcium pantothenate is a masterclass in applied chemical thermodynamics. While free pantothenic acid is the biologically active moiety, its hygroscopic and hydrolytic instability renders it unsuitable for commercial media. Calcium pantothenate provides a highly stable, self-dissociating delivery vehicle that perfectly interfaces with the SMVT transport system and the downstream PanK regulatory cascade, ensuring optimal cellular health and Coenzyme A biosynthesis.

References

-

Wikipedia Contributors. "Pantothenic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

DSM. "Vitamin B5." DSM Nutritional Products. Available at:[Link]

-

Schnellbaecher, A., et al. "Vitamins in cell culture media: Stability and stabilization strategies." Biotechnology and Bioengineering, National Institutes of Health (PMC). Available at:[Link]

-

Uchida, Y., et al. "Major involvement of Na(+)-dependent multivitamin transporter (SLC5A6/SMVT) in uptake of biotin and pantothenic acid by human brain capillary endothelial cells." Journal of Neurochemistry, National Institutes of Health (PubMed). Available at:[Link]

-

Quick, M., & Shi, L. "The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications." Vitamins and Hormones, National Institutes of Health (PMC). Available at:[Link]

-

Finn, M., et al. "Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates?" Journal of Drug Targeting, Taylor & Francis. Available at:[Link]

-

Wikipedia Contributors. "Pantothenate kinase." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Rock, C. O., et al. "Pantothenate kinase regulation of the intracellular concentration of coenzyme A." Journal of Biological Chemistry, National Institutes of Health (PubMed). Available at: [Link]

-

Leonardi, R., et al. "Coenzyme A biosynthesis pathway. Pantothenate kinase (PanK) catalyzes..." ResearchGate. Available at:[Link]

-

Jackowski, S., et al. "Regulation of CoA biosynthesis. The vitamin pantothenate is transported..." ResearchGate. Available at:[Link]

Sources

- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dsm.com [dsm.com]

- 3. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 4. Calcium pantothenate meets USP testing specifications, monograph mol wt. 476.53 C18H32CaN2O10 137-08-6 [sigmaaldrich.com]

- 5. Major involvement of Na(+) -dependent multivitamin transporter (SLC5A6/SMVT) in uptake of biotin and pantothenic acid by human brain capillary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pantothenate kinase regulation of the intracellular concentration of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. download.basf.com [download.basf.com]

Biological functions of Calcium pantothenate hydrate as a coenzyme A precursor

An In-Depth Technical Guide to Calcium Pantothenate Hydrate: Coenzyme A Biosynthesis, Pharmacokinetics, and Assay Methodologies

Executive Summary

Calcium pantothenate hydrate, the calcium salt of pantothenic acid (Vitamin B5), is a critical biochemical precursor required for the synthesis of Coenzyme A (CoA) and acyl carrier proteins. In pharmaceutical and nutritional formulations, the calcium salt is preferred over sodium pantothenate or free pantothenic acid due to its superior hygroscopic stability, which ensures a longer product shelf-life and reliable dosing[1]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and metabolic researchers with a comprehensive analysis of the CoA biosynthesis pathway, the pharmacokinetic profile of high-dose calcium pantothenate, and self-validating bench-level protocols for quantifying pantothenate kinase (PanK) activity.

Biochemical Mechanism: The CoA Biosynthesis Pathway

Upon oral ingestion, calcium pantothenate is hydrolyzed by intestinal enzymes into free pantothenic acid, which is absorbed via a saturable, sodium-dependent active transport system[1]. Once inside the cell, pantothenic acid enters a highly conserved, five-step anabolic pathway to generate CoA[1][2].

The causality of this pathway is driven by the necessity to activate pantothenate into a high-energy thioester carrier. The steps are as follows:

-

Phosphorylation (The Committed Step): Pantothenate kinase (PanK) catalyzes the ATP-dependent phosphorylation of pantothenate to 4′-phosphopantothenate. This is the rate-limiting step and is tightly regulated by allosteric feedback inhibition from downstream acyl-CoA and acetyl-CoA[1][3].

-

Peptide Bond Formation: Phosphopantothenoylcysteine synthetase (PPCS) couples 4′-phosphopantothenate with cysteine, utilizing ATP to form 4′-phospho-N-pantothenoylcysteine (PPC)[1]. Cysteine provides the critical sulfhydryl (-SH) group that will eventually form the reactive thioester bond in CoA.

-

Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine moiety, yielding 4′-phosphopantetheine[2].

-

Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an AMP group from ATP to 4′-phosphopantetheine, forming dephospho-CoA[2].

-

Final Phosphorylation: Dephosphocoenzyme A kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose ring using ATP, yielding the final active molecule, Coenzyme A[1][2].

Figure 1: The 5-step Coenzyme A biosynthesis pathway from Calcium Pantothenate.

Pharmacokinetics and Metabolic Flux

Understanding the pharmacokinetics (PK) of calcium pantothenate is critical for designing therapies for CoA-deficiency disorders, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN). Recent single ascending dose (SAD) and multiple dose (MD) studies in healthy adults have elucidated the absorption and steady-state dynamics of high-dose oral calcium pantothenate[4][5].

Absorption is rapid under fasted conditions, driven by the sodium-dependent transport system. However, at supratherapeutic doses (e.g., >2000 mg), absorption becomes less than dose-proportional, indicating saturation of the active transport mechanism, forcing reliance on slower passive diffusion[4][6].

Table 1: Summary of Pharmacokinetic Parameters for Oral Calcium Pantothenate [4][5][7][8]

| Parameter | 500 mg (Fasted) | 2000 mg (Fasted) | 5000 mg (Fasted) | 5000 mg (Fed - High Fat) |

| Tmax (Peak Concentration) | ~1.0 hour | ~1.0 hour | ~1.002 hours | ~2.995 hours |

| Exposure (AUC) Scaling | Baseline | Dose-proportional | Sub-proportional | +55% vs Fasted 5000 mg |

| Terminal Half-Life (t1/2) | N/A | ~225 hours | ~225 hours | ~225 hours |

| Steady State (MD Study) | N/A | Achieved by Day 14 | N/A | N/A |

| Accumulation Factor | N/A | 3.1-fold (AUC0-24) | N/A | N/A |

Analytical Insight: The administration of food significantly delays the Tmax (from ~1 hour to ~3 hours) but increases the overall Area Under the Curve (AUC) by 55%[5]. For clinical trial design, if maximizing systemic exposure is the goal, administration with a high-fat meal is recommended to prolong gastrointestinal transit time, thereby allowing sustained passive diffusion.

Experimental Methodologies: In Vitro Pantothenate Kinase (PanK) Assay

To evaluate the efficacy of novel PanK activators (e.g., PZ-2891) or to study disease-associated mutations, researchers must utilize a highly controlled, self-validating radiometric kinase assay[3][9].

Rationale & Causality:

We utilize

Step-by-Step Protocol: Radiometric PanK Activity Assay

-

Reagent Preparation: Prepare a reaction buffer containing

Tris-HCl (pH 7.5), -

Substrate Addition: Add

pantothenate (specific activity ~22.5 to 55 mCi/mmol) to the reaction mixture[3][9]. -

Enzyme Initiation: Initiate the reaction by adding

of purified human PANK3 (or PANK2)[9]. For inhibitor/activator screening (e.g., Acetyl-CoA or PZ-2891), pre-incubate the enzyme with the compound for 5 minutes prior to adding ATP[3][9]. -

Incubation: Incubate the mixture at

for exactly 10 minutes. Note: This timeframe ensures the reaction remains in the linear phase of Michaelis-Menten kinetics[9]. -

Reaction Termination: Quench the reaction by adding

of -

Separation & Quantification: Spot the quenched mixture onto DEAE-cellulose filter disks. Wash extensively with

acetic acid to remove unreacted, neutrally-charged

Figure 2: Workflow for the self-validating radiometric Pantothenate Kinase (PanK) assay.

Clinical and Drug Development Implications

The biological function of calcium pantothenate extends far beyond basic nutrition; it is a critical vector in neuropharmacology. Inactivating mutations in the mitochondrial PANK2 gene result in Pantothenate Kinase-Associated Neurodegeneration (PKAN), characterized by severe iron accumulation in the basal ganglia and profound motor deficits[3][9].

Because PanK is the bottleneck of CoA biosynthesis, simply supplementing with high-dose calcium pantothenate is often insufficient to rescue CoA levels in PKAN patients, as the mutated kinase cannot efficiently process the precursor. This has led to two distinct drug development strategies:

-

Allosteric Activators: Small molecules like PZ-2891 are designed to cross the blood-brain barrier, bind to the PanK dimer interface, and lock the enzyme in an active conformation, effectively overriding the physiological feedback inhibition exerted by Acetyl-CoA[9].

-

Pathway Bypass: Developing stable analogs of 4′-phosphopantetheine that can passively enter cells and bypass the defective PanK enzyme entirely, directly feeding into the downstream PPAT and DPCK steps[1].

References

-

Wikipedia Contributors. "Pantothenic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Ohsawa, A., et al. (2021). "Regulation of Coenzyme A Biosynthesis in the Hyperthermophilic Bacterium Thermotoga maritima." Journal of Bacteriology (ASM Journals). Available at:[Link]

-

Rao, S. I., et al. (2021). "The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults." Journal of Vitamins and Minerals. Available at:[Link]

-

Sharma, L. K., et al. (2018). "A therapeutic approach to pantothenate kinase associated neurodegeneration." Nature Communications (PMC). Available at:[Link]

-

Leonardi, R., et al. (2007). "Activation of human mitochondrial pantothenate kinase 2 by palmitoylcarnitine." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

- 1. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. pnas.org [pnas.org]

- 4. The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults [gavinpublishers.com]

- 5. gavinpublishers.com [gavinpublishers.com]

- 6. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Calcium pantothenate hydrate solubility in common laboratory solvents

Calcium Pantothenate Hydrate: A Comprehensive Technical Guide to Solvent Solubility, Formulation Protocols, and Mechanistic Workflows

Introduction and Biochemical Significance

Calcium pantothenate (CAS 137-08-6) is the calcium salt of the dextrorotatory isomer of pantothenic acid (Vitamin B5)[1]. In biological systems, it serves as an essential precursor for the biosynthesis of Coenzyme A (CoA), a critical cofactor required for the metabolism of carbohydrates, proteins, and fatty acids, as well as the synthesis of cholesterol and neurotransmitters[2][3].

In laboratory and pharmaceutical settings, calcium pantothenate is heavily favored over free pantothenic acid or sodium pantothenate because of its superior chemical stability and resistance to degradation from heat, mild acids, and alkalis[4]. However, the compound is inherently hygroscopic, meaning it readily absorbs atmospheric moisture to form hydrates[3][5]. This hygroscopicity directly impacts its solubility kinetics and requires precise handling during the preparation of molar solutions for in vitro and in vivo assays.

Thermodynamic and Structural Basis of Solubility

The solubility profile of calcium pantothenate is dictated by its ionic nature and highly polar functional groups. The molecule consists of two pantothenate anions chelated to a single calcium cation. The pantothenate moiety itself contains multiple hydroxyl (-OH) groups and an amide linkage[].

-

Aqueous Solvents: The extensive capacity for hydrogen bonding allows water molecules to easily overcome the crystal lattice energy of the salt. Consequently, calcium pantothenate is freely soluble in water, achieving standard saturation at approximately 150 mg/mL at 25°C. With the application of ultrasonic energy to overcome kinetic barriers, concentrations up to 100 mg/mL (approx. 419.69 mM) can be achieved in aqueous buffers like PBS[7].

-

Organic Solvents: The high lattice energy of the ionic calcium salt prevents dissolution in non-polar solvents. It is practically insoluble in chloroform, benzene, and diethyl ether[8][9]. In short-chain alcohols like ethanol and methanol, it exhibits only slight solubility (< 1 mg/mL)[][9].

-

Aprotic Solvents (DMSO): Dimethyl sulfoxide (DMSO) can solvate the compound moderately well (up to ~100 mg/mL) due to its high dielectric constant[7]. However, because calcium pantothenate is hygroscopic, the presence of absorbed water in older, improperly sealed DMSO stocks will drastically reduce the solvent's efficacy and cause premature precipitation[7].

Quantitative Solubility Data

The following table summarizes the solubility limits of calcium pantothenate across common laboratory solvents to aid in experimental design.

| Solvent | Solubility Limit | Temperature | Mechanistic Notes & Causality |

| Water (ddH₂O) | ~150 mg/mL | 25°C | Freely soluble due to extensive H-bonding. Up to 419 mM achievable with sonication[7]. |

| DMSO | 44 – 100 mg/mL | 25°C | Highly dependent on the anhydrous state of the solvent. Use newly opened DMSO[][7]. |

| Glycerin | Soluble | 25°C | High viscosity requires prolonged mechanical stirring[1][8]. |

| Ethanol (95%) | < 1 mg/mL | 25°C | Slightly soluble; practically insoluble in absolute ethanol[][9]. |

| Methanol | Slightly Soluble | 25°C | Insufficient polarity to fully disrupt the calcium-anion ionic lattice[10]. |

| Chloroform / Ether | Insoluble | 25°C | Non-polar nature cannot overcome the compound's crystal lattice energy[1]. |

Experimental Protocols: Preparation of Master Stocks

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of 100 mM Aqueous Stock Solution (In Vitro Use)

Because calcium pantothenate is highly water-soluble, aqueous buffers are the preferred vehicle for cell culture assays to avoid solvent-induced metabolic artifacts[11].

-

Desiccation: Equilibrate the calcium pantothenate hydrate powder to room temperature inside a desiccator to minimize ambient moisture absorption, which would otherwise skew molarity calculations.

-

Weighing: Weigh exactly 47.65 mg of D-Calcium Pantothenate (MW = 476.53 g/mol )[12].

-

Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube and add 1.0 mL of cell culture-grade ddH₂O or PBS.

-

Homogenization: Vortex for 30 seconds. Self-Validation Step: Inspect visually; if micro-particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until optically clear[7].

-

Sterilization: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet.

-

Storage: Aliquot to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month, or -80°C for up to 6 months in tightly sealed containers[7].

Protocol B: Standardized Co-Solvent Formulation (In Vivo Use)

While calcium pantothenate is water-soluble, in vivo pharmacological screening often requires administering it alongside highly hydrophobic drugs. To maintain vehicle consistency across experimental cohorts, a standardized DMSO/PEG300/Tween-80/Saline formulation is frequently employed[7][13].

Causality Note: Solvents must be added strictly in the order listed. Adding aqueous saline directly to the DMSO stock before the surfactants (PEG/Tween) will cause a rapid collapse of the solvent capacity, leading to irreversible precipitation[13].

-

Primary Stock: Prepare a 25.0 mg/mL stock solution in anhydrous DMSO. Self-Validation Step: The solution must be perfectly clear. If cloudy, the DMSO has absorbed atmospheric moisture and must be discarded[7].

-

Transfer: To prepare 1 mL of final working solution (2.5 mg/mL), pipette 100 µL of the DMSO stock into a clean glass vial[13].

-

PEG Addition: Add 400 µL of PEG300. Vortex thoroughly until the phase boundaries disappear.

-

Surfactant Addition: Add 50 µL of Tween-80. Mix by gentle inversion to prevent excessive foaming.

-

Aqueous Phase: Add 450 µL of 0.9% physiological saline dropwise while continuously swirling the vial[13].

-

Final Validation: The resulting solution must be optically clear. Administer to subjects immediately or store temporarily at 4°C.

Mandatory Visualizations

Workflow Diagram: In Vivo Formulation Sequence

Sequential co-solvent addition workflow for Calcium Pantothenate in vivo formulation.

Mechanistic Diagram: Biological Pathway

Metabolic conversion of Calcium Pantothenate to Coenzyme A and downstream effects.

References

-

Calcium Pantothenate | C18H32CaN2O10 | CID 443753 - PubChem National Institutes of Health (NIH). Retrieved from: [Link]

-

Pantothenic acid - Wikipedia Wikipedia. Retrieved from: [Link]

-

USP 42 Description & Relative Solubility Scribd. Retrieved from: [Link]

-

CALCIUM PANTOTHENATE - Ataman Kimya Ataman Chemicals. Retrieved from: [Link]

-

Specifications, Uses, SDS of Calcium Pantothenate King of Chemicals. Retrieved from:[Link]

-

A step-by-step guide to performing cancer metabolism research using custom-made media Life Science Alliance. Retrieved from: [Link]

-

Calcium Pantothenate Pharmacopeia Standards National Institute of Health Sciences (NIHS Japan). Retrieved from:[Link]

Sources

- 1. Specifications, Uses, SDS of Calcium Pantothenate Manufacturers [kingofchemicals.com]

- 2. Calcium Pantothenate | C18H32CaN2O10 | CID 443753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 137-08-6: Calcium pantothenate | CymitQuimica [cymitquimica.com]

- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 5. D-PANTOTHENIC ACID | 79-83-4 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scribd.com [scribd.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. D-PANTOTHENIC ACID | 79-83-4 [chemicalbook.com]

- 11. life-science-alliance.org [life-science-alliance.org]

- 12. echemi.com [echemi.com]

- 13. Calcium D-Panthotenate (Calcium pantothenate) | Vitamin | CAS 137-08-6 | Buy Calcium D-Panthotenate (Calcium pantothenate) from Supplier InvivoChem [invivochem.com]

Discovery and history of Calcium pantothenate hydrate in nutritional science

The Chemical and Nutritional Evolution of Calcium Pantothenate Hydrate: A Technical Whitepaper

Prepared by: Senior Application Scientist

The Historical Discovery of Pantothenic Acid

The journey of Vitamin B5 in nutritional science began in 1931 when American biochemist Roger J. Williams identified a critical, previously unknown growth factor required by the yeast Saccharomyces cerevisiae[1]. Recognizing its ubiquitous presence across biological tissues and food sources, Williams named the substance "pantothenic acid" in 1933, deriving the term from the Greek word pantothen, meaning "from everywhere"[2].

The initial isolation of this compound presented a monumental biochemical challenge due to its low concentration in tissues and inherent chemical instability. In 1939, Williams and his research team managed to extract merely 3 grams of highly impure (approximately 40%) pantothenic acid from 250 kilograms of sheep liver[2]. The structural elucidation followed in 1940, revealing a unique molecule consisting of pantoic acid linked to β-alanine via an amide bond. Shortly thereafter, Karl Folkers and his colleagues at Merck achieved the first total chemical synthesis of the vitamin[2].

The Chemical Imperative: Why Calcium Pantothenate?

As an Application Scientist formulating nutritional and pharmaceutical products, dealing with free pantothenic acid is practically impossible. In its free acid form, the vitamin is an inherently unstable, highly hygroscopic, viscous yellow oil that rapidly degrades via hydrolysis, particularly under acidic or alkaline conditions[3].

To circumvent these formulation bottlenecks, the pharmaceutical and agricultural industries shifted to the calcium salt form: Calcium Pantothenate . Chelation with calcium yields a white, crystalline powder that is significantly more stable against heat and atmospheric moisture, enabling its use in solid dosage forms, multivitamin tablets, and animal feed[4]. Only the dextrorotatory (D-) isomer possesses biological activity; the L-isomer is metabolically inactive and can act as a competitive inhibitor.

Table 1: Physicochemical Properties of D-Calcium Pantothenate

| Property | Quantitative Value | Causality / Formulation Significance |

| Molecular Formula | C₁₈H₃₂CaN₂O₁₀ | Represents the chelation of two pantothenate molecules to a single divalent calcium ion[5]. |

| Molecular Weight | 476.53 g/mol | Standardized baseline for precise stoichiometric dosing and assay calculations[5]. |

| Aqueous Solubility | ~50 mg/mL at 25°C | High solubility ensures rapid dissolution and high bioavailability in the aqueous gastrointestinal environment[6]. |

| pH (1% aqueous solution) | 6.8 – 8.0 | The near-neutral profile prevents gastric irritation and ensures compatibility with other active pharmaceutical ingredients (APIs)[7]. |

| Specific Optical Rotation | +25.0° to +28.5° | Critical quality attribute (CQA) used to confirm the exclusive presence of the biologically active D-enantiomer[7]. |

| Thermal Stability | Melts/Decomposes at 190-195°C | Allows the compound to survive the thermal stress of direct compression tableting and extrusion processes[8]. |

Biochemical Role & Coenzyme A Biosynthesis

Upon ingestion, calcium pantothenate acts as a highly efficient prodrug. In the acidic environment of the stomach and the enzymatic milieu of the gut, the calcium salt dissociates, releasing free pantothenic acid[1]. This free acid is absorbed and serves as the obligate metabolic precursor for Coenzyme A (CoA) and the Acyl Carrier Protein (ACP) , which are indispensable for the Krebs cycle, fatty acid β-oxidation, and the synthesis of cholesterol and neurotransmitters,[9].

Biochemical conversion of Calcium Pantothenate to Coenzyme A (CoA).

Modern Synthesis & Manufacturing Protocols

Historically, the synthesis of calcium pantothenate relied on batch reactors which often suffered from poor thermal control, leading to racemic mixtures and thermal degradation. Modern industrial synthesis utilizes microchannel flow reactors to tightly control the exothermic condensation between D-pantolactone and β-alanine calcium[10].

Protocol 1: Synthesis of D-Calcium Pantothenate via Microchannel Reactor

Self-Validating Principle: The use of anhydrous solvents prevents the premature hydrolysis of the lactone ring, ensuring the reaction strictly proceeds via amide bond formation.

-

Preparation of D-Pantolactone Solution: Dissolve optically pure D-pantolactone in anhydrous methanol.

-

Causality: Methanol acts as a highly polar, protic solvent that solubilizes the lactone without initiating hydrolysis, provided it is strictly anhydrous[10].

-

-

Preparation of Calcium β-Alaninate: React β-alanine with calcium oxide (CaO) in anhydrous methanol to yield a 20 wt% to 40 wt% solution.

-

Causality: Calcium oxide serves a dual purpose: it acts as the basic catalyst to deprotonate the amine group of β-alanine (increasing its nucleophilicity) and provides the calcium ion for the final salt formation[10].

-

-

Microchannel Mixing: Pump the D-pantolactone solution and the β-alanine calcium solution into a microchannel flow reactor at a molar ratio of 1-1.2 : 1. Flow rate should be maintained at 5 to 20 ml/min.

-

Causality: Microfluidic channels provide a massive surface-area-to-volume ratio, ensuring instantaneous mass transfer and eliminating the localized "hot spots" that cause product degradation in traditional batch reactors[10].

-

-

Thermal Condensation: Maintain the reactor temperature precisely between 75°C and 80°C for a residence time of 5 to 30 minutes.

-

Causality: This specific thermal window provides the exact activation energy required for the nucleophilic attack of the amine on the lactone carbonyl, forming the amide bond without degrading the resulting pantothenate[10].

-

-

Crystallization: Cool the eluent to 15°C. Seed the solution with a small amount of pure D-calcium pantothenate crystals to induce selective crystallization. Filter and dry in vacuo.

Industrial synthesis workflow of D-Calcium Pantothenate via microchannel reactor.

Analytical Validation & Quality Control

To ensure the synthesized product meets pharmacopeial standards (Ph. Eur. / USP), the material must undergo rigorous analytical validation.

Protocol 2: Pharmacopeial Validation of D-Calcium Pantothenate

Self-Validating Principle: Combining chiral verification (polarimetry) with quantitative elemental analysis (titration) ensures both the biological efficacy and chemical purity of the batch.

-

Chiral Verification (Specific Optical Rotation):

-

Dissolve 1.0 g of the dried synthesized powder in 20 mL of purified water[7].

-

Measure the optical rotation using a polarimeter with a 100 mm tube at 20°C (Sodium D-line).

-

Validation Check: The specific rotation

must fall between +25.0° and +28.5°[7]. A lower value indicates racemization (presence of the inactive L-isomer) during the condensation step.

-

-

Calcium Content Assay (Complexometric Titration):

-

Accurately weigh 0.4 g of the dried product and dissolve in 30 mL of water[7].

-

Add 25 mL of 0.05 mol/L disodium EDTA volumetric solution, followed by 10 mL of ammonia-ammonium chloride buffer (pH 10.7) and Eriochrome Black T indicator[7].

-

Titrate the excess EDTA with 0.05 mol/L magnesium chloride until the color shifts from blue-purple to red-purple.

-

Validation Check: The calculated calcium content must be between 8.2% and 8.6%[7]. Deviations indicate incomplete chelation or residual unreacted calcium oxide.

-

References

Sources

- 1. Vitamin B5 (Pantothenic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. download.basf.com [download.basf.com]

- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 5. acrossbiotech.com [acrossbiotech.com]

- 6. Calcium D-Pantothenate | 137-08-6 [chemicalbook.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. bio.vu.nl [bio.vu.nl]

- 9. researchgate.net [researchgate.net]

- 10. CN108440325B - The synthetic method of D-calcium pantothenate - Google Patents [patents.google.com]

- 11. drugfuture.com [drugfuture.com]

A Technical Guide to the Spectroscopic Identification of Calcium Pantothenate Hydrate

Abstract

This technical guide provides a comprehensive framework for the robust identification of Calcium Pantothenate Hydrate, the calcium salt of the dextrorotatory isomer of pantothenic acid (Vitamin B5). As an essential nutrient widely used in pharmaceutical, dietary supplement, and cosmetic formulations, its unambiguous identification is paramount for ensuring product quality, safety, and regulatory compliance.[1][2] This document moves beyond rote procedural descriptions to offer an in-depth analysis of key spectroscopic techniques—Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will explore the causality behind methodological choices, present self-validating experimental protocols, and interpret the resulting spectral data with insights grounded in the molecule's chemical structure. This guide is intended for researchers, quality control analysts, and drug development professionals seeking a definitive understanding of how to apply these powerful analytical tools for the unequivocal identification of Calcium Pantothenate.

The Imperative for Unambiguous Identification

Calcium Pantothenate (C₁₈H₃₂CaN₂O₁₀) is the stable, commercially preferred form of Vitamin B5.[1] Its biological activity is exclusive to the dextrorotatory (D) isomer, which is a precursor to Coenzyme-A, a molecule central to cellular metabolism.[3] The levorotatory (L) form is inactive and may even antagonize the effects of the D-isomer.[4] Consequently, analytical methods must not only confirm the presence of the pantothenate moiety but also be part of a larger quality system that ensures isomeric purity and freedom from contaminants.

Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) mandate specific identification tests to confirm the material's identity and quality.[5][6][7][8] Spectroscopic methods form the cornerstone of these identity tests due to their specificity, speed, and ability to generate a unique "fingerprint" of the molecule.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the stretching and bending of chemical bonds within a molecule. These vibrations occur at specific, quantized frequencies that are characteristic of the bond type, its environment, and the overall molecular structure. This provides a rich, unique fingerprint for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary identification method stipulated by major pharmacopeias for Calcium Pantothenate.[5][6][8] Its power lies in its ability to rapidly generate a complex, highly specific spectrum based on the absorption of infrared radiation by the molecule's functional groups.

Causality Behind the Method: The Calcium Pantothenate molecule is rich with IR-active functional groups: hydroxyl (-OH), amide (-CONH-), and a carboxylate salt (-COO⁻Ca²⁺). Each group absorbs IR radiation at characteristic frequencies. The resulting spectrum is a superposition of these absorptions, creating a pattern so unique that it is considered a definitive confirmation of identity when compared to a certified reference standard, such as USP Calcium Pantothenate RS.[5][6]

This protocol describes the classic and widely accepted potassium bromide (KBr) pellet transmission method.

-

Sample Preparation: Gently grind approximately 1-2 mg of Calcium Pantothenate with 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained. The grinding action reduces scattering and ensures uniform distribution.

-

Pellet Formation: Transfer the powder mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or semi-transparent disc. The vacuum removes trapped air, which can cause scattering.

-

Background Collection: Place the empty sample holder in the spectrometer and collect a background spectrum. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The resulting spectrum should be compared directly to a reference spectrum obtained from a primary standard (e.g., USP RS) under identical conditions.

Diagram: FTIR Identification Workflow

Caption: Workflow for Calcium Pantothenate identification via FTIR.

The FTIR spectrum of Calcium Pantothenate is characterized by several key absorption bands. The presence and relative intensity of these bands provide a robust confirmation of its structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Commentary |

| ~3400 (broad) | O-H Stretch | Hydroxyl groups, H₂O | This very broad and intense band is characteristic of hydrogen-bonded hydroxyl groups on the molecule and any associated water of hydration.[9][10] |

| ~3300 | N-H Stretch | Secondary Amide | The position of this band confirms the presence of the amide linkage. Its intensity can be influenced by hydrogen bonding.[9] |

| 2970-2870 | C-H Stretch | Aliphatic CH₂, CH₃ | These sharp peaks correspond to the stretching of C-H bonds in the methyl and methylene groups of the molecule.[9] |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide | This is a strong, characteristic absorption for the amide carbonyl. Its frequency is lower than that of a typical ketone due to resonance with the nitrogen lone pair.[9][11][12] |

| ~1580 | C=O Asymmetric Stretch | Carboxylate (COO⁻) | This intense band is a hallmark of the deprotonated carboxylic acid (carboxylate salt). The interaction with the Ca²⁺ ion influences its exact position.[13][14] |

| ~1535 | N-H Bend (Amide II) | Secondary Amide | This band arises from the in-plane bending of the N-H bond coupled with C-N stretching and is characteristic of secondary amides.[9][13] |

| ~1400 | C=O Symmetric Stretch | Carboxylate (COO⁻) | This second carboxylate band, corresponding to the symmetric stretch, is also a key identifier for the salt form of the molecule.[14] |

| ~1050 | C-O Stretch | Primary & Secondary Alcohols | This strong band corresponds to the stretching of the C-O single bonds of the two hydroxyl groups. |

Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to FTIR. While FTIR measures the absorption of light, Raman measures the inelastic scattering of light.

Causality Behind the Method: A key advantage of Raman is its low interference from water, making it ideal for analyzing hydrated or aqueous samples with minimal sample preparation. Furthermore, molecular bonds with a high degree of polarizability (e.g., C-C, C=C) tend to be strong in Raman spectra, while highly polar bonds (e.g., O-H, C=O) that are strong in IR are often weaker. This provides complementary information that can reinforce identification.

The Raman spectrum will show strong signals for the carbon backbone and methyl groups. The C=O stretches of the amide and carboxylate will be present but typically less intense than in the FTIR spectrum. This complementary pattern strengthens the overall identification. A notable Raman band would be expected for the C-C skeletal vibrations, which are often weak in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of every proton and carbon atom in the molecule. It is the gold standard for structural elucidation and can confirm not only the constitution of the pantothenate molecule but also the absence of organic impurities.

Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, we can deduce the precise electronic environment of each ¹H and ¹³C nucleus. The resulting spectrum reveals the number of unique atoms, their connectivity (via spin-spin coupling in ¹H NMR), and their functional group type, providing irrefutable proof of structure.

-

Sample Preparation: Accurately weigh ~10-20 mg of Calcium Pantothenate and dissolve it in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is used as the solvent because deuterium is not detected in ¹H NMR, thus preventing a massive solvent signal from obscuring the analyte peaks.[4][15]

-

Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed to ensure high resolution and spectral quality.

-

Data Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. Standard pulse sequences are typically sufficient for identification.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal or external standard.

Diagram: NMR Analysis & Validation Flow

Caption: Logic flow for structural confirmation by NMR spectroscopy.

The expected proton signals for the pantothenate moiety in D₂O are well-defined.[4][15]

| Approx. Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Commentary |

| ~4.0 | Singlet | 1H | -CH(OH)- | The single proton on the chiral center. Its singlet appearance is due to the lack of adjacent protons. |

| ~3.5 | Triplet | 2H | -N-CH₂-CH₂- | Methylene protons adjacent to the amide nitrogen. Coupled to the other methylene group. |

| ~3.4 | AB system or two doublets | 2H | -CH₂-OH | The two protons of the primary alcohol group are diastereotopic due to the adjacent chiral center, giving a more complex signal than a simple singlet. |

| ~2.4 | Triplet | 2H | -CH₂-COO⁻ | Methylene protons adjacent to the carboxylate group. |

| ~0.9 | Singlet | 3H | -C(CH₃)₂ | One of the two geminal methyl groups. |

| ~0.8 | Singlet | 3H | -C(CH₃)₂ | The second geminal methyl group. They are magnetically non-equivalent and appear as two distinct singlets. |

The carbon spectrum provides complementary evidence, confirming the carbon backbone.[4][16]

| Approx. Chemical Shift (ppm) | Carbon Type | Assignment |

| ~175-180 | Carbonyl | Carboxylate (-COO⁻) |

| ~170-175 | Carbonyl | Amide (-CONH-) |

| ~75-80 | Aliphatic | -CH(OH)- |

| ~70-75 | Aliphatic | -CH₂-OH |

| ~40 | Aliphatic | Quaternary -C(CH₃)₂ |

| ~35-40 | Aliphatic | -N-CH₂- |

| ~35 | Aliphatic | -CH₂-COO⁻ |

| ~20-25 | Aliphatic | Geminal -CH₃ groups |

Mass Spectrometry (MS): High-Sensitivity Confirmation

Mass spectrometry is a powerful technique for confirming molecular weight and providing structural information through fragmentation analysis. When coupled with a separation technique like Liquid Chromatography (LC), it becomes an exceptionally specific and sensitive tool (LC-MS).

Causality Behind the Method: LC-MS allows for the physical separation of the analyte from excipients and potential impurities before it enters the mass spectrometer.[17] The mass spectrometer ionizes the molecule and measures its mass-to-charge ratio (m/z) with high precision, providing a direct measurement of the molecular weight. Tandem MS (MS/MS) involves selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions, which provides a fragmentation pattern that is a definitive structural signature.[18]

-

Sample Preparation: Prepare a dilute solution of Calcium Pantothenate in a suitable solvent, such as a water/acetonitrile mixture.

-

LC Separation: Inject the sample into an LC system, typically using a reverse-phase C18 column. A gradient elution with a mobile phase of water and acetonitrile (often with a modifier like formic acid) is used to separate the pantothenate from other components.

-

MS Detection (ESI): The eluent from the LC column is directed into an Electrospray Ionization (ESI) source. In positive ion mode, one might observe the calcium adduct [Ca(panto-H)]⁺ at m/z 258.[13] In negative ion mode, the deprotonated pantothenic acid molecule [panto-H]⁻ at m/z 218 is typically observed.

-

MS/MS Fragmentation: The parent ion (e.g., m/z 218) is selected in the first mass analyzer, fragmented by collision with an inert gas, and the resulting fragment ions are analyzed in the second mass analyzer.

-

Full Scan MS: The primary observation is the accurate mass of the parent ion, which must correspond to the theoretical mass of the pantothenate ion or its adducts. The monoisotopic mass of the pantothenate anion (C₉H₁₆NO₅⁻) is approximately 218.10 m/z.

-

MS/MS Fragmentation: The fragmentation pattern provides structural proof. Fragmentation of the pantothenate ion typically occurs at the amide bond, yielding characteristic fragment ions that confirm the pantoic acid and β-alanine portions of the molecule.

Integrated Approach and Conclusion

While each spectroscopic technique provides valuable information, a multi-faceted approach ensures the most robust and defensible identification of Calcium Pantothenate Hydrate. For routine quality control, FTIR analysis against a certified reference standard is often sufficient and is the method prescribed by pharmacopeias.[5][6][8][19] However, for reference standard characterization, impurity identification, or in-depth structural confirmation, a combination of NMR and MS is indispensable.

This guide has detailed the foundational spectroscopic methods for identifying Calcium Pantothenate Hydrate, emphasizing the scientific principles that make these techniques effective. By understanding the causality behind the protocols and the interpretation of the resulting spectra, scientists and researchers can confidently apply these tools to ensure the quality and integrity of this vital nutritional and pharmaceutical ingredient.

References

- USP Monographs: Calcium Pantothenate Tablets. (n.d.).

- USP Monographs: Calcium Pantothen

- USP Monographs - Calcium Pantothen

- Calcium Pantothenate USP 2025. (2025, February 14).

-

Pantothenic Acid (CID 6613). (n.d.). PubChem. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). JoVE. Retrieved from [Link]

- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 18). YouTube.

-

Calcium Pantothenate (CID 443753). (n.d.). PubChem. Retrieved from [Link]

- CALCIUM PANTOTHENATE Calcii pantothenas. (2011, May 2). European Pharmacopoeia 7.0.

-

Infrared Spectrometry. (n.d.). MSU Chemistry. Retrieved from [Link]

- DL-PANTOTHENIC ACID CALCIUM SALT(6381-63-1) 1H NMR spectrum. (n.d.). ChemicalBook.

-

Carboxylic Acid Ir Spectrum. (n.d.). Wax Studios. Retrieved from [Link]

- Racemic Calcium Pantothen

- The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults. (2021, January 15). Clinical Pharmacology in Drug Development.

- Molecular Properties of Bare and Microhydrated Vitamin B5–Calcium Complexes. (2021, January 12). International Journal of Molecular Sciences. PMC.

- Calcium Pantothenate BP Ph Eur USP IP EP FCC Food Grade Manufacturers. (2025, October 8). Anmol Chemicals.

- Calcium Pantothenate - Definition, Identification, Assay. (2025, December 1). USP 2025.

- 2D-IR Experiments and Simulations of the coupling between amide-I and ionizable side chains in proteins: Application to the Villin headpiece. (n.d.). The Journal of Chemical Physics. PMC.

- D-PANTOTHENIC ACID(79-83-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1H NMR Spectrum (PHY0167743). (n.d.). PhytoBank.

- Calcium D(+)

-

CALCIUM PANTOTHENATE. (n.d.). Ataman Kimya. Retrieved from [Link]

- INTERNATIONAL STANDARD ISO 20639. (2015, November 1).

- Calcium DL-pantothen

-

Calcium pantothenate dextro. (n.d.). NIST WebBook. Retrieved from [Link]

- EUROPEAN PHARMACOPOEIA 11.1. (n.d.).

- Showing NP-Card for Pantothenic acid (NP0000744). (2024, September 17). NP-MRD.

- Calcium Pantothenate (C₁₈H₃₂CaN₂O₁₀). (2025, July 1).

- D Calcium Pantothenate Physical Properties and Uses. (2021, December 17). Across Biotech.

- Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies. (2026, February 9).

- Calcium pantothenate - CAS-Number 137-08-6. (n.d.). Chemodex.

- Vitamin B5 (Calcium pantothenate). (2020, March 26). Life Technologies (India).

- Calcium Pantothen

- Development And Validation of UV Spectroscopic Method for Estimation of Calcium Pantothenate in Bulk and Pharmaceutical Dosage Form. (2024, November 2). International Journal of Pharmaceutical Sciences and Research.

- Real-Time Application of ATR-FTIR Spectroscopic Technique for the Green Authentication Analysis of Children's Health Nutrition. (n.d.).

Sources

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. acrossbiotech.com [acrossbiotech.com]

- 3. Calcium Pantothenate | C18H32CaN2O10 | CID 443753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. trungtamthuoc.com [trungtamthuoc.com]

- 7. drugfuture.com [drugfuture.com]

- 8. Calcium Pantothenate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. wax-studios.com [wax-studios.com]

- 11. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Molecular Properties of Bare and Microhydrated Vitamin B5–Calcium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2D-IR Experiments and Simulations of the coupling between amide-I and ionizable side chains in proteins: Application to the Villin headpiece - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium D-Pantothenate(137-08-6) 1H NMR spectrum [chemicalbook.com]

- 16. Page loading... [guidechem.com]

- 17. The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults [gavinpublishers.com]

- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 19. Calcium Pantothenate BP Ph Eur USP IP EP FCC Food Grade Manufacturers [anmol.org]

Thermogravimetric Analysis of Calcium Pantothenate Hydrate Decomposition

Abstract

This guide details the thermogravimetric analysis (TGA) of Calcium Pantothenate Monohydrate (

Physicochemical Context & Theoretical Baselines

Before initiating thermal analysis, the analyst must establish the theoretical mass loss expectations. Calcium Pantothenate typically exists as a monohydrate or a slightly hygroscopic powder. Deviations from these baselines in TGA data often indicate solvatomorphism, excess surface moisture, or impurities.

Stoichiometric Reference Table

Use the following values to validate your TGA integration limits.

| Component | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Mass Fraction (%) |

| Calcium Pantothenate Monohydrate | 494.55 | 100.00% | |

| Anhydrous Calcium Pantothenate | 476.54 | 96.36% | |

| Water of Hydration | 18.02 | 3.64% | |

| Calcium Carbonate (Intermediate) | 100.09 | 20.24% | |

| Calcium Oxide (Final Residue) | 56.08 | 11.34% |

Critical Insight: If your initial mass loss step significantly exceeds 3.64%, your sample likely contains adsorbed surface water (hygroscopicity) in addition to the crystal lattice water.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and distinguish between phase transitions (melting) and mass loss (decomposition), a Simultaneous Thermal Analysis (SDT) or TGA-DSC coupling is recommended.

Sample Preparation & Handling

Calcium Pantothenate is hygroscopic. Improper handling leads to "ghost" mass loss events <100°C.

-

Equilibration: Store sample in a desiccator (RH < 20%) for 24 hours prior to analysis to remove loosely bound surface water, isolating the monohydrate signal.

-

Crucible Selection: Use Alumina (

) pans. Aluminum pans are unsuitable as the decomposition temperature (>600°C for carbonate) approaches the melting point of aluminum (660°C). -

Sample Mass: 5–10 mg. (Higher masses improve sensitivity for small volatiles but broaden the thermal resolution).

Instrument Parameters

-

Purge Gas: Nitrogen (

) at 50 mL/min (Balance purge: 20 mL/min).-

Reasoning: Oxidative atmospheres (Air/O2) accelerate organic combustion, merging the organic breakdown steps into a single rapid event. Inert

allows for the separation of the pantothenic acid moiety breakdown.

-

-

Heating Rate: 10°C/min.

-

Validation: If step separation is poor, reduce to 5°C/min.

-

-

Temperature Range: Ambient (25°C) to 950°C.

-

Target: Must exceed 850°C to observe the final

transition.

-

Experimental Workflow Visualization

Caption: Operational workflow for TGA of Calcium Pantothenate, ensuring differentiation between surface moisture and lattice water.

Thermal Decomposition Profile

The decomposition of Calcium Pantothenate occurs in three distinct zones.

Zone 1: Dehydration (Ambient – 160°C)

-

Event: Loss of water of crystallization.[1]

-

Theoretical Mass Loss: 3.64%.

-

Observed Behavior: A distinct step typically centered between 100°C and 140°C.

-

Troubleshooting: A "smear" or continuous slope from 40°C to 100°C indicates surface moisture (adsorption). The true monohydrate loss is a sharper step often overlapping with the onset of melting.

Zone 2: Organic Moiety Decomposition (190°C – 550°C)

-

Event: Melting followed immediately by degradation of the pantothenate anion (

). -

Onset Temperature: ~190–195°C.

-

Note: DSC will show a sharp endotherm (melting) immediately followed by an exotherm (decomposition).

-

-

Mechanism: The amide bond cleaves, releasing volatile fragments such as

-alanine derivatives and pantolactone. -

Mass Loss: ~55–60% of total mass.

-

Residue at 550°C: Calcium Carbonate (

) mixed with carbonaceous char (if in

Zone 3: Inorganic Carbonate Decomposition (600°C – 850°C)

-

Event: Decarbonation of Calcium Carbonate.

-

Reaction:

-

Theoretical Mass Loss (Step only): ~8.9% (relative to initial mass).

-

Final Residue: Calcium Oxide (

).[2][3] -

Validation: The mass of the final residue at 900°C should be approximately 11.3% of the starting mass.

Decomposition Mechanism Diagram

Caption: Step-wise thermal degradation pathway of Calcium Pantothenate Monohydrate.

Data Interpretation & Kinetic Analysis

Advanced users may wish to calculate the activation energy (

Kinetic Modeling (Coats-Redfern Method)

Due to the overlap of melting and decomposition, standard Arrhenius plots may fail. The Coats-Redfern integral method is suitable for the dehydration step (Zone 1).

Equation:

Where:

- = Fraction decomposed (mass loss / total step mass loss).

- = Heating rate (K/min).[2][4][5][6]

- = Temperature (K).[3][4][5][7][8][9]

-

Plotting LHS vs

yields a straight line where slope

Common Failure Modes